molecular formula C12H13NO2 B14872736 1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one

1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one

Cat. No.: B14872736
M. Wt: 203.24 g/mol
InChI Key: CJCRDIXWLAFHOB-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one is a spiro compound characterized by a unique structure where an indene moiety is fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one typically involves a multi-step process. One common method includes the reaction of indene derivatives with morpholine under specific conditions. For instance, the reaction can be catalyzed by acids or bases, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydrospiro[indene-2,2’-pyrrolidin]-5’-one
  • 1,3-Dihydrospiro[indene-2,2’-piperidin]-5’-one
  • 1,3-Dihydrospiro[indene-2,2’-thiazolidin]-5’-one

Uniqueness

1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,6'-morpholine]-3'-one

InChI

InChI=1S/C12H13NO2/c14-11-7-15-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14)

InChI Key

CJCRDIXWLAFHOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13CNC(=O)CO3

Origin of Product

United States

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